molecular formula C22H19NO4 B3396104 (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate CAS No. 1007674-43-2

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate

Cat. No.: B3396104
CAS No.: 1007674-43-2
M. Wt: 361.4 g/mol
InChI Key: BBPIPTUQSHZECK-ONEGZZNKSA-N
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Description

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is an organic compound that belongs to the class of stilbenes, which are compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of a methoxy group on both the phenyl and benzoate rings, as well as a pyridinyl group attached to the vinyl linkage. Stilbenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate typically involves a multi-step process. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Heck reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can result in various functionalized stilbenes.

Scientific Research Applications

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural similarity to natural stilbenes makes it a candidate for studying biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.

    Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: A natural stilbene with antioxidant and anti-inflammatory properties.

    Pterostilbene: A dimethylated analog of resveratrol with enhanced bioavailability.

    Combretastatin: A stilbene derivative with potent anticancer activity.

Uniqueness

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group and methoxy substituents can influence its reactivity, solubility, and interaction with biological targets, differentiating it from other stilbenes.

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-25-19-8-6-18(7-9-19)22(24)27-20-10-5-17(15-21(20)26-2)4-3-16-11-13-23-14-12-16/h3-15H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPIPTUQSHZECK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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